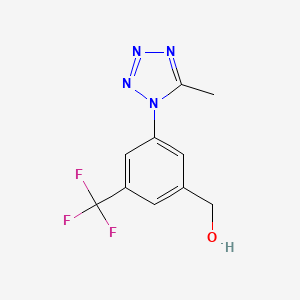
3-(5-Methyltetrazol-1-yl)-5-(trifluoromethyl)phenylmethanol
Cat. No. B8412946
M. Wt: 258.20 g/mol
InChI Key: BEDPEHJZWIBTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05830892
Procedure details


Methyl 3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)benzoate (1.56 g, 5.5 mmol) was dissolved in ether (20 ml) and cooled in ice. Water (98 ml, 98 mg, 5.5 mmol) then lithium borohydride (131 mg, 6 mmol) were added and the mixture was stirred at room temperature for 1 hour. Tetrahydrofuran (10 ml) was added and the mixture was stirred at room temperature for 1 hour. Methanol (5 ml) was added and the solvent was evaporated under reduced pressure. Saturated aqueous sodium hydrogen carbonate (20 ml) and water (10 ml) were added and the mixture was extracted with dichloromethane (10×10 ml). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by MPLC on silica gel, eluting with ethyl acetatelhexane (50:50 increasing to 100:0) to give 3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)phenylmethanol as a colorless oil (1.00 g, 70%), 1H (CDCl 3) δ 7.84 (1H, s), 7.75 (1H, s), 7.67 (1H, s), 4.92 (2H, s), 2.67 (3H, s), and 1.86 (1H, br s). m/z 259 (M+H+).
Name
Methyl 3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)benzoate
Quantity
1.56 g
Type
reactant
Reaction Step One






Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:14]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:16]=2)[C:10](OC)=[O:11])[N:5]=[N:4][N:3]=1.O.[BH4-].[Li+].O1CCCC1>CCOCC.CO>[CH3:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH2:10][OH:11])[CH:14]=[C:15]([C:17]([F:19])([F:18])[F:20])[CH:16]=2)[N:5]=[N:4][N:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
Methyl 3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)benzoate
|
|
Quantity
|
1.56 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN=NN1C=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
98 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
131 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Saturated aqueous sodium hydrogen carbonate (20 ml) and water (10 ml) were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with dichloromethane (10×10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by MPLC on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetatelhexane (50:50 increasing to 100:0)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NN=NN1C=1C=C(C=C(C1)C(F)(F)F)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
